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Compound of Interest

Compound Name: Clesacostat

Cat. No.: B8194134

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the investigational
drug Clesacostat against established metabolic drug classes, including statins, fibrates,
thiazolidinediones (TZDs), SGLT2 inhibitors, and GLP-1 receptor agonists. The information is
intended to assist researchers and drug development professionals in understanding the
relative safety considerations of these therapeutic agents.

Executive Summary

Clesacostat, a dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2), is under
investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH),
previously known as non-alcoholic steatohepatitis (NASH).[1] As with any novel therapeutic
agent, a thorough evaluation of its safety profile in comparison to existing standards of care is
crucial. This guide summarizes available clinical trial data on the adverse effects of
Clesacostat, primarily from studies of its combination with Ervogastat, and juxtaposes it with
the well-documented safety profiles of other major metabolic drug classes. While direct head-
to-head comparative trials are limited, this guide aims to provide a valuable resource by
collating and contextualizing the available evidence.

Data Presentation: Comparative Safety Profiles
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The following tables summarize the key adverse events associated with Clesacostat (in

combination with Ervogastat) and other major metabolic drug classes. It is important to note

that the incidence rates are derived from various clinical trials with different patient populations,

study durations, and methodologies, making direct comparisons challenging.

Table 1: Safety Profile of Clesacostat (in combination with Ervogastat)

Adverse Event

Specific Adverse

Incidence Rate

Clinical

Category Event TriallSource
6% (5mg Clesacostat
+ 150mg Ervogastat) -
] Inadequate control of MIRNA Phase 2
Metabolic 7% (10mg

diabetes

Clesacostat + 300mg

Ervogastat)

Trial[2]

Undesirable fasting

lipid and

Not specified, but
noted as an

MIRNA Phase 2

. . : - Trial[2]
apolipoprotein profile association
14% (5mg
) Clesacostat + 150mg
Serious Adverse )
Various Ervogastat) - 7%
Events

(10mg Clesacostat +

300mg Ervogastat)

MIRNA Phase 2
Trial[2]

Table 2: Safety Profile of Statins
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Adverse Event

Specific Adverse

Incidence Rate

Clinical

Category Event TriallSource
) Comprehensive
Musculoskeletal Myalgia 1-10% _
reviews|[3]
AHA Scientific
Myopathy <0.1%
Statement[4]
) AHA Scientific
Rhabdomyolysis <0.1%
Statement[4]
] Derangement in liver Comprehensive
Hepatic . ~1% .
function tests reviews|[3]
) o AHA Scientific
Serious hepatotoxicity ~ ~0.001%
Statement[4]
) New-onset diabetes ~0.2% per year of AHA Scientific
Metabolic )
mellitus treatment Statement[4]
Hemorrhagic stroke o S
] ) ) ] ) Possible increased AHA Scientific
Neurological (in patients with prior )
risk Statement[4]
stroke)
Table 3: Safety Profile of Fibrates
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Adverse Event
Category

Specific Adverse
Event

Incidence Rate

Clinical
Trial/lSource

Gastrointestinal

Dyspepsia, abdominal

pain (Gemfibrozil)

Up to 34.2%

StatPearls Review[5]

Increased liver

Hepatic transaminases Up to 7.5% StatPearls Review[5]
(Fenofibrate)
Increased serum )

Renal Common Meta-analysis[6]

creatinine

Musculoskeletal

Myopathy (especially

with statins)

Increased risk

Cohort Study[7]

Other

Venous thrombosis,

Cholelithiasis

Increased risk

StatPearls Review[8]

Table 4: Safety Profile of Thiazolidinediones (TZDs)

Adverse Event

Specific Adverse

Incidence Rate

Clinical

Category Event Trial/Source
] ) ] Comprehensive
Cardiovascular Heart failure Increased risk )
reviews[9][10][11]
Myocardial infarction Potential increased Comprehensive
(Rosiglitazone) risk reviews[9]
Bone fractures ] )
Skeletal S Increased risk CMAJ Review
(especially in women)
_ _ _ Comprehensive
Metabolic Weight gain, Edema Common )
reviews[9][12]
) Bladder cancer Potential increased )
Oncologic o ) Review[12]
(Pioglitazone) risk
Table 5: Safety Profile of SGLT2 Inhibitors
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Adverse Event
Category

Specific Adverse
Event

Incidence Rate

Clinical
Trial/Source

Genitourinary

Genital mycotic

infections

Increased risk (OR
~3.3-3.5)

Meta-analyses[13][14]

Urinary tract infections

Conflicting evidence,
potential increased

risk

Meta-analyses[13][14]
[15]

Increased risk (OR

Metabolic Diabetic ketoacidosis 233) Meta-analysis[16]
] o Protective effect in )
Renal Acute kidney injury ] Meta-analysis[15][16]
some studies
Skeletal Bone fracture Conflicting evidence Meta-analyses[13][15]
Lower limb o
_ Increased risk in some _
Other amputation Review[14]

(Canagliflozin)

studies

Table 6: Safety Profile of GLP-1 Receptor Agonists
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Adverse Event Specific Adverse . Clinical
Incidence Rate .
Category Event TriallSource
. ) Comprehensive
) ] Nausea, vomiting, Common, especially ]
Gastrointestinal ) S reviews[17][18][19]
diarrhea at treatment initiation
[20]
Vigilance

, . recommended, but _
Pancreatic Pancreatitis ) Review[17]
causal link not

definitively established

Black box warning for
] Thyroid C-cell tumors some agents, ]
Endocrine ] Review[17]
(in rodents) relevance to humans

debated

May confer renal
Renal Acute kidney injury benefits in high-risk Review[18]

populations

Worsening of pre- ]
. e Observed in some .
Ophthalmic existing diabetic ial Review[18][20]
rials
retinopathy

Experimental Protocols: Key Safety Assessment
Methodologies

The safety of metabolic drugs is evaluated through a rigorous series of preclinical and clinical
studies, guided by regulatory bodies like the FDA and international standards such as the ICH
guidelines.[21][22][23][24][25][26][27][28]

Preclinical Safety Evaluation

Preclinical studies in animal models are designed to identify potential target organ toxicities
and establish a safe starting dose for human trials.

o General Toxicity Studies: These studies involve repeated administration of the drug to at
least two mammalian species (one rodent, one non-rodent) for durations relevant to the
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proposed clinical use. Key assessments include clinical observations, body weight, food
consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological
examination of all major organs.

o Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic
effects of a substance on vital physiological functions. The core battery of tests includes
assessment of cardiovascular, respiratory, and central nervous system functions.

o Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the
potential of a drug to induce mutations or chromosomal damage. This typically includes a
test for gene mutation in bacteria (Ames test), an in vitro cytogenetic evaluation of
chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage
using rodent hematopoietic cells.

o Carcinogenicity Studies: Long-term studies in rodents are conducted to assess the
carcinogenic potential of a drug, particularly for drugs intended for chronic use.

e Reproductive and Developmental Toxicity Studies: These studies evaluate the potential
effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal
development.

Clinical Safety Evaluation

Clinical trials in humans are conducted in phases to gather comprehensive safety and efficacy
data.

o Phase I: These are typically the first-in-human studies conducted in a small number of
healthy volunteers to assess the safety, tolerability, pharmacokinetics, and
pharmacodynamics of the drug. Dose escalation studies are performed to determine the
maximum tolerated dose.

e Phase Il: These studies are conducted in a larger group of patients with the target disease to
evaluate the efficacy of the drug and to further assess its safety. The MIRNA trial for
Clesacostat is an example of a Phase Il study.[2][29]

e Phase Ill: These are large-scale, multicenter, randomized, controlled trials designed to
confirm the efficacy and safety of the drug in a larger and more diverse patient population.
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These trials provide the primary basis for regulatory approval.

o Phase IV (Post-marketing Surveillance): After a drug is approved and marketed, its safety is
continuously monitored through post-marketing surveillance programs to identify any rare or
long-term adverse effects that may not have been detected in clinical trials.

Mandatory Visualization
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts
related to the mechanism of action of Clesacostat and the general workflow for safety
assessment.
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Caption: Clesacostat's Mechanism of Action.
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Caption: General Workflow of Drug Safety Evaluation.

Conclusion
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Clesacostat, as an ACC inhibitor, presents a novel mechanism for the treatment of MASH. The
available safety data, primarily from combination therapy trials, suggest a manageable safety
profile with the most notable adverse events being related to metabolic parameters. When
benchmarked against other metabolic drug classes, it is evident that each class possesses a
unique safety and tolerability profile. Statins are generally well-tolerated but carry a risk of
muscle-related side effects and a small increased risk of new-onset diabetes. Fibrates are
associated with gastrointestinal and hepatic adverse events and an increased risk of myopathy
when combined with statins. Thiazolidinediones have a more concerning safety profile with
risks of heart failure and bone fractures. SGLT2 inhibitors are associated with an increased risk
of genitourinary infections and diabetic ketoacidosis, while GLP-1 receptor agonists commonly
cause gastrointestinal side effects.

A definitive comparative safety assessment of Clesacostat will require data from larger, long-
term, head-to-head clinical trials. As more data from ongoing and future studies of Clesacostat
become available, a more precise understanding of its safety profile relative to other metabolic
drugs will emerge. Researchers and clinicians should remain vigilant in monitoring the safety of
all metabolic therapies and tailor treatment decisions to the individual patient's risk-benefit
profile.

Need Custom Synthesis?
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with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH):
rationale and design of the phase Il, dose-ranging, dose-finding, randomised, placebo-
controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Benchmarking Clesacostat's Safety Profile Against
Other Metabolic Drug Classes: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8194134#benchmarking-clesacostat-s-
safety-profile-against-other-metabolic-drug-classes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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